molecular formula C30H50O B1428456 dihydrolanosterol CAS No. 911660-54-3

dihydrolanosterol

Cat. No. B1428456
M. Wt: 426.7 g/mol
InChI Key: CAHGCLMLTWQZNJ-IODJPDIMSA-N
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Description

Dihydrolanosterol, also known as 24,25-Dihydrolanosterol or Lanostenol, is a sterol and the C24-25 hydrogenated products of lanosterol . It can be demethylated by mammal or yeast cytochrome P450 sterol 14alpha-demethylase . It is a natural sterol used to induce degradation of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR) .


Synthesis Analysis

The synthesis of dihydrolanosterol is part of the cholesterol biosynthesis pathway. It is derived from lanosterol and involves the same biochemical reactions and intermediates as the Bloch and Kandutsch–Russell pathways . The favored pathway for cholesterol biosynthesis is the Kandutsch–Russell pathway .


Molecular Structure Analysis

Dihydrolanosterol has a molecular formula of C30H52O . It has a molecular weight of 428.73 . The structure of dihydrolanosterol is similar to other sterols, differing mostly by the number of double bonds and substituents on the sterol ring .


Chemical Reactions Analysis

Dihydrolanosterol is involved in the 14α-demethylation reaction of human P450 51A1 . This reaction is highly processive, with dissociation rates of P450 51A1-dihydrolanosterol and the 14α-alcohol and 14α-aldehyde complexes being 1 to 2 orders of magnitude less than the forward rates of competing oxidations .


Physical And Chemical Properties Analysis

Dihydrolanosterol is a solid substance with a molecular weight of 428.73 and a molecular formula of C30H52O . It should be stored at -20°C .

Scientific Research Applications

Production and Separation Techniques

Dihydrolanosterol is involved in the production of sterols. Kavtaradze et al. (2004) described a low-toxicity, high-yielding method for producing pure lanosterol and dihydrolanosterol from commercially available mixtures. This process involves the one-pot production of lanosterol diol, which can then be converted to pure (>97%) lanosterol. The described method offers an inexpensive and efficient way to separate these compounds, marking its importance in the field of biochemistry and pharmacology (Kavtaradze, Manley-Harris, & Nicholson, 2004).

Cholesterol Biosynthesis Inhibition

Dihydrolanosterol plays a role in cholesterol biosynthesis. Hajjaj et al. (2005) discovered that Aspergillus oryzae produces compounds that inhibit cholesterol synthesis at enzyme sites downstream of dihydrolanosterol. This finding is significant for understanding the microbial control over cholesterol biosynthesis and its potential applications in treating cholesterol-related disorders (Hajjaj, Duboc, Fay, Zbinden, Macé, & Niederberger, 2005).

Analytical Method Development

Skubic et al. (2020) developed a liquid chromatographic/mass spectrometric method (LC-MS) for the quantitative analysis of sterols including dihydrolanosterol. This method, validated on 10 sterol standards, enables the fast quantification of sterols, facilitating research and clinical applications in the field of cholesterolomics (Skubic, Vovk, Rozman, & Križman, 2020).

Inhibitory and Mechanistic Probing

Morisak et al. (2000) synthesized 15alpha-fluoro-24,25-dihydrolanosterol as a potential inhibitor and/or mechanistic probe for lanosterol 14alpha-demethylase, an enzyme involved in cholesterol biosynthesis. This work provides a basis for further research into the inhibition mechanisms and the development of inhibitors for therapeutic purposes (Morisak, Igata, & Yamamoto, 2000).

Oxygen-Sensing Mechanism

Nguyen et al. (2007) explored the role of dihydrolanosterol in the oxygen-sensing mechanism mediated by the combined actions of methylated intermediates in cholesterol synthesis and the hypoxia-activated transcription factor HIF-1α. This research is significant for understanding the biochemical pathways related to oxygen deprivation and its effects on cholesterol synthesis (Nguyen, McDonald, Bruick, & DeBose-Boyd, 2007).

Safety And Hazards

Dihydrolanosterol is toxic and can cause serious damage to health by prolonged exposure. It is irritating to skin and eyes, and there is a possible risk of impaired fertility and harm to unborn child .

Future Directions

Research is ongoing to understand the biological roles of dihydrolanosterol and other sterols from the post-lanosterol part of cholesterol synthesis . There is increasing evidence that each of these sterols has a biological role, but not all have yet been discovered .

properties

IUPAC Name

(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25?,26?,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGCLMLTWQZNJ-IODJPDIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dihydrolanosterol
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dihydrolanosterol
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dihydrolanosterol
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dihydrolanosterol
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dihydrolanosterol
Reactant of Route 6
dihydrolanosterol

Citations

For This Compound
2,900
Citations
Y Aoyama, Y Yoshida, Y Sonoda, Y Sato - Journal of Biological Chemistry, 1987 - Elsevier
… -24,25-dihydrolanosterol was about 20 times higher than for 24,25-dihydrolanosterol and the … group of 32-hydroxy-24,25-dihydrolanosterol interacted with the heme iron of the oxidized …
Number of citations: 112 www.sciencedirect.com
H Hajjaj, P Duboc, LB Fay, I Zbinden… - FEMS Microbiology …, 2005 - academic.oup.com
The formation of cholesterol synthesis inhibiting molecules by five different strains of the koji mold Aspergillus oryzae was studied. After growing these strains on a complex liquid …
Number of citations: 46 academic.oup.com
G KUSANO, A TAKAHASHI, S NOZOE… - Chemical and …, 1987 - jstage.jst.go.jp
… biosynthesis from dihydrolanosterol. The recovery yield of the substrate, dihydrolanosterol, … one of the sites of inhibition by I and II is the step of 14ademethylation of dihydrolanosterol. …
Number of citations: 35 www.jstage.jst.go.jp
A Yuri, Y Yuzo, S Yoshiko, S Yoshihiro - Biochimica et Biophysica Acta …, 1987 - Elsevier
7-Oxo-24,25-dihydrolanosterol (3β-hydroxy-8-lanosten-7-one, 7-oxo-HDL) was a potent competitive inhibitor for lanosterol 14α-demethylase (cytochrome P-450 14DM of …
Number of citations: 30 www.sciencedirect.com
GH Beastall, HH Rees, TW Goodwin - Biochemical Journal, 1972 - ncbi.nlm.nih.gov
… Discussion Administration of labelled dihydrolanosterol to 0. malhamensis produced … free sterol and sterol ester fractions after dihydrolanosterol incorporation were of the same order, …
Number of citations: 7 www.ncbi.nlm.nih.gov
Y Aoyama, Y Yoshida, Y Sonoda, Y Sato - Journal of Biological Chemistry, 1989 - ASBMB
32-Oxo-24,25-dihydrolanosterol (32-oxo-DHL) was deformylated to 4,4-dimethylcholesta-8,14-dien-3 β-ol, the product of 14 α-demethylation of 24,25-dihydro-lanosterol (DHL), by the …
Number of citations: 87 www.jbc.org
EE Van Tamelen, RJ Anderson - Journal of the American …, 1972 - ACS Publications
… In that terpenoid 5 has been previously converted26 to 24,25-dihydrolanosterol (17), the present work also constitutes a direct total synthesis of the latter natural product.27 …
Number of citations: 73 pubs.acs.org
EJ Parish, GJ Schroepfer Jr - Journal of Lipid Research, 1981 - Elsevier
A simplified method is described for the preparation of 14 alpha-hydroxymethyl-4,4-dimethyl-5 alpha-cholest-8-en-e beta-ol, 14 alpha-hydroxymethyl-4,4-dimethyl-5 alpha-cholest-7-en-…
Number of citations: 41 www.sciencedirect.com
LK Kavtaradze, M Manley-Harris, BK Nicholson - Steroids, 2004 - Elsevier
We describe an inexpensive, low-toxicity and high-yielding method for the production of pure lanosterol and dihydrolanosterol from the commercially available mixture. Optimum …
Number of citations: 16 www.sciencedirect.com
H Pei, X Ma, Y Pan, T Han, Z Lu, R Wu… - Journal of separation …, 2019 - Wiley Online Library
… High purity of lanosterol, dihydrolanosterol, and cholesterol can be obtained simultaneously… Compounds such as 111 mg lanosterol, 84 mg dihydrolanosterol, and 183 mg cholesterol …

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